molecular formula C8H9N3 B3015955 3-(Hydrazinylmethyl)benzonitrile CAS No. 936755-58-7

3-(Hydrazinylmethyl)benzonitrile

Cat. No.: B3015955
CAS No.: 936755-58-7
M. Wt: 147.181
InChI Key: DXDXOQIXPHKNSS-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H9N3. It is a derivative of benzonitrile, where a hydrazinylmethyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)benzonitrile typically involves the reaction of benzonitrile with hydrazine derivatives. One common method is the reaction of benzonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

3-(Hydrazinylmethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the hydrazinylmethyl group.

    3-(Aminomethyl)benzonitrile: Similar structure but with an aminomethyl group instead of hydrazinylmethyl.

    3-(Hydroxymethyl)benzonitrile: Contains a hydroxymethyl group instead of hydrazinylmethyl.

Uniqueness

3-(Hydrazinylmethyl)benzonitrile is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various compounds with specific properties .

Properties

IUPAC Name

3-(hydrazinylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4,11H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDXOQIXPHKNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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